molecular formula C7H10N2O B1298281 4-(1-Pyrazolyl)-2-butanone CAS No. 89943-03-3

4-(1-Pyrazolyl)-2-butanone

Cat. No. B1298281
CAS RN: 89943-03-3
M. Wt: 138.17 g/mol
InChI Key: YGSSCNXKGBWTBR-UHFFFAOYSA-N
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Description

“4-(1-Pyrazolyl)-2-butanone” is a compound that contains a pyrazole nucleus. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazole nucleus involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . These strategies have been used to synthesize structurally diverse pyrazole derivatives .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are often used as scaffolds in the synthesis of bioactive chemicals . For instance, a synthesized pyrazole derivative has been found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .

Agrochemistry

In the field of agrochemistry, pyrazoles are also quite significant . They are used in the development of various agrochemicals due to their wide range of biological activities .

Coordination Chemistry

Pyrazoles play a crucial role in coordination chemistry . They can act as ligands and form complexes with various metals, contributing to the development of new materials with unique properties .

Organometallic Chemistry

In organometallic chemistry, pyrazoles are used in the synthesis of organometallic compounds . These compounds have applications in catalysis, materials science, and medicinal chemistry .

Pharmaceutical Applications

Many pyrazole derivatives have become commercially available drugs with antispasmodic, anti-inflammatory, antibacterial, analgesis, antihyperglycemic, hypoglycemic, antineoplastic, antidepressive activities, etc . Due to their wide range of biological activities, pyrazole derivatives can be used to treat a range of diseases, such as cancers, respiratory diseases, infections, and neurological diseases .

Treatment of Inflammatory Diseases

One of the pyrazole derivatives, 1-(3-(tert-butyl)-1-(4-methoxyphenyl)-1 H-pyrazol-5-yl)-3-(4-((2-oxo-2,3-dihydro-1 H-imidazo[4,5-b]pyridin-7yl)oxy)naphthalen-1-yl)urea, has been claimed for the treatment of inflammatory diseases of the respiratory system (asthma, COPD), and also for the treatment or prevention of inflammation mediated by .

properties

IUPAC Name

4-pyrazol-1-ylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-7(10)3-6-9-5-2-4-8-9/h2,4-5H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGSSCNXKGBWTBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358768
Record name 4-(1-Pyrazolyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-Pyrazolyl)-2-butanone

CAS RN

89943-03-3
Record name 4-(1H-Pyrazol-1-yl)-2-butanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Pyrazolyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-1-yl)butan-2-one
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